N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The chloro group in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its structural properties allow it to interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)acetamide
Uniqueness
N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is unique due to the presence of the 5-chloro-2-hydroxyphenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[4-[(5-chloro-2-hydroxyphenyl)methylideneamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-9,20H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHHNTXGQZYLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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